(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
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Overview
Description
(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is a complex organic compound characterized by multiple double bonds and functional groups. It is a derivative of eicosanoids, which are signaling molecules involved in various physiological processes. This compound is notable for its role in inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the oxidation of arachidonic acid, followed by selective hydroxylation and further oxidation to introduce the keto group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified. This method is advantageous due to its scalability and the ability to produce high yields with fewer by-products.
Chemical Reactions Analysis
Types of Reactions
(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Functional group substitutions can modify the biological activity of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have distinct biological activities.
Scientific Research Applications
Chemistry
In chemistry, (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is used as a model compound to study reaction mechanisms and the effects of stereochemistry on reactivity.
Biology
In biological research, this compound is studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine
Medically, it is investigated for its potential therapeutic effects in treating inflammatory diseases, such as arthritis and asthma. Its ability to modulate immune responses makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialized chemicals and as a precursor for the production of bioactive molecules.
Mechanism of Action
The mechanism of action of (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways. These pathways can result in the production of inflammatory mediators, modulation of immune cell activity, and regulation of gene expression. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which are involved in the metabolism of eicosanoids.
Comparison with Similar Compounds
Similar Compounds
- (5S,6Z,8E,10E,14Z)-5-Hydroxy-6,8,10,14-icosatetraenoic acid
- (5S,6E,8Z,10E,14E)-5-Hydroxy-6,8,10,14-icosatetraenoic acid
Uniqueness
Compared to similar compounds, (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is unique due to its specific double bond configuration and the presence of both hydroxyl and keto functional groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+/t19-/m1/s1 |
InChI Key |
SJVWVCVZWMJXOK-FBYSADQJSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(=O)/C=C/C=C/C=C/[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
Origin of Product |
United States |
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